4-({4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid
Overview
Description
4-({4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid is a useful research compound. Its molecular formula is C25H18N2O6 and its molecular weight is 442.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.11648630 g/mol and the complexity rating of the compound is 787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Research in organic synthesis explores the synthesis, characterization, and transformation of pyrimidine derivatives and benzoic acid derivatives. For example, studies on tetrahydro-2-oxopyrimidine carboxylic acids and their derivatives have shown methods for obtaining various substituted pyrimidine compounds through reactions like hydrogenolysis, hydrolysis, and bromination (Zigeuner, Knopp, & Blaschke, 1976). Similarly, research on the derivatization of phenolic acids for gas chromatography analysis demonstrates the chemical modifications that can be applied to benzoic acid derivatives for analytical purposes (Hušek, 1992).
Materials Science and Liquid Crystals
The study of materials science, particularly in the development of liquid crystals, utilizes benzoic acid derivatives extensively. Research on the synthesis and structural investigation of triorganostannyl esters of aminobenzoic acids has provided insights into how these compounds can influence the photophysical properties of materials (Tzimopoulos et al., 2010). Furthermore, the creation of supramolecular liquid crystals through hydrogen-bonding interactions between benzoic acid derivatives and other compounds highlights the potential for designing new liquid crystalline materials with specific properties (Naoum, Fahmi, & Almllal, 2010).
Pharmacological Research
Although the initial request excluded drug use and dosage, it's worth noting that structurally related compounds are also explored in pharmacological contexts. For instance, research on sulfonamide derivatives as EP1 receptor antagonists demonstrates the potential therapeutic applications of benzoic acid derivatives in drug design (Naganawa et al., 2006).
Properties
IUPAC Name |
4-[[4-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]phenoxy]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O6/c28-22-21(23(29)27(25(32)26-22)19-4-2-1-3-5-19)14-16-8-12-20(13-9-16)33-15-17-6-10-18(11-7-17)24(30)31/h1-14H,15H2,(H,30,31)(H,26,28,32)/b21-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPVHPPYNMRRFH-KGENOOAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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